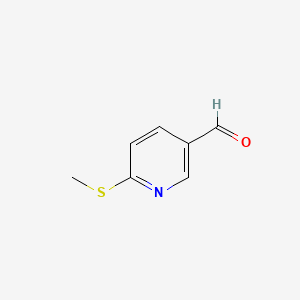

6-(Methylthio)nicotinaldehyde

Übersicht

Beschreibung

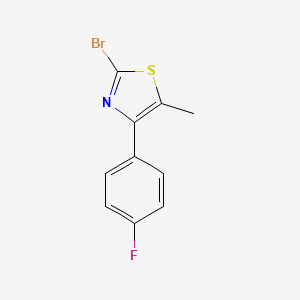

6-(Methylthio)nicotinaldehyde is a chemical compound with the molecular formula C7H7NOS . It contains a total of 17 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 aldehyde (aromatic), 1 sulfide, and 1 Pyridine .

Synthesis Analysis

Nicotinaldehyde, a precursor of NAD biosynthesis, has been found to have anti-cancer activity in leukemia cells . A variety of nicotinaldehyde derivatives were synthesized and evaluated as inhibitors in kinetic assays .Molecular Structure Analysis

The molecular structure of 6-(Methylthio)nicotinaldehyde consists of 7 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . The InChI code for this compound is 1S/C7H7NOS/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3 .Physical And Chemical Properties Analysis

6-(Methylthio)nicotinaldehyde has a molecular weight of 153.20 g/mol . It has a topological polar surface area of 55.3 Ų and a complexity of 118 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

1. Bioorthogonal Labeling and Profiling of N6-isopentenyladenosine (i6A) Modified RNA

- Summary of Application: This research introduces a novel chemical biology toolkit that labels i6A, a prenyl-modified RNA residue, by leveraging the unique reactivity of the prenyl group. This toolkit also provides a general strategy to incorporate fluorescence functionalities into RNAs for molecular tracking purposes .

- Methods of Application: The researchers developed an Iodine-Mediated Cyclization and Reverse Transcription (IMCRT) tRNA-seq method, which can profile all nine endogenous tRNAs containing i6A residues in Saccharomyces cerevisiae with single-base resolution .

- Results or Outcomes: Under stress conditions, a decline in i6A levels in budding yeast was observed, accompanied by a significant decrease of mutation rate at A37 position .

2. NAD Biosynthesis in Leukemia Cells

- Summary of Application: This study identifies nicotinaldehyde as a novel precursor of NAD biosynthesis in leukemia cells .

- Methods of Application: Nicotinaldehyde supplementation was used to replenish the intracellular NAD level in leukemia cells treated with NAMPT inhibitor APO866 .

- Results or Outcomes: Nicotinaldehyde supplementation prevented APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion .

3. Synthesis of Poly-functionalized 2-amino-1-methyl-6-(methylthio)-5-nitro-4-aryl-1,4-dihydropyridine-3-carbonitriles

- Summary of Application: This research involves the synthesis of a library of poly-functionalized 2-amino-1-methyl-6-(methylthio)-5-nitro-4-aryl-1,4-dihydropyridine-3-carbonitriles .

- Methods of Application: The synthesis was achieved through the multicomponent condensation of aryl aldehydes, malononitrile, and 9 .

- Results or Outcomes: The research does not provide specific results or outcomes .

Eigenschaften

IUPAC Name |

6-methylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWPRELLGLCAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277809 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylthio)nicotinaldehyde | |

CAS RN |

149805-95-8 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149805-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)